molecular formula C12H23NO4 B1343342 Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate CAS No. 239073-94-0

Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate

Cat. No.: B1343342
CAS No.: 239073-94-0
M. Wt: 245.32 g/mol
InChI Key: AXXVKHFKOZNEOR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO4. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a tert-butyl ester group, a hydroxymethyl group, and a methoxy group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate typically involves the protection of piperidine derivatives followed by functional group modifications. One common method involves the reaction of 4-hydroxymethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the tert-butyl ester group, yielding the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the hydroxymethyl and methoxy groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • 1-Boc-4-piperidinemethanol

Uniqueness

Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate is unique due to the presence of both hydroxymethyl and methoxy groups on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-7-5-12(9-14,16-4)6-8-13/h14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXVKHFKOZNEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634244
Record name tert-Butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239073-94-0
Record name tert-Butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

20% palladium hydroxide on carbon (270 mg) was suspended in a MeOH (81 ml) solution of tert-butyl 4-[(benzyloxy)methyl]-4-methoxypiperidine-1-carboxylate (2.7 g), and stirred under a flow of hydrogen gas at room temperature for 4 hours. After filtering using Celite, the filtrate was concentrated, and the residue was purified by silica gel column chromatography (EtOAc) to obtain tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate (1.55 g).
Name
tert-butyl 4-[(benzyloxy)methyl]-4-methoxypiperidine-1-carboxylate
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
270 mg
Type
catalyst
Reaction Step Three
Name
Quantity
81 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 6-(tert-butoxycarbonyl)-1-oxa-6-azaspiro[2,5]octane (17.5 g) in methanol (250 ml) was added p-toluene sulfonic acid hydrate (285 mg), and the mixture was stirred at room temperature for 2 hours. The reaction solution was concentrated under reduced pressure, and to the residue was added ethyl acetate. The mixture was washed with sodium bicarbonate solution and saturated brine, dried and concentrated, and the residue was crystallized from ice-cooled hexane to give colorless solid of 1-(tert-butoxycarbonyl)-4-methoxy-4-piperidinemethanol (9.32 g).
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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